molecular formula C10H12FNO2 B597857 Ethyl 2-(5-amino-2-fluorophenyl)acetate CAS No. 1239460-72-0

Ethyl 2-(5-amino-2-fluorophenyl)acetate

Cat. No.: B597857
CAS No.: 1239460-72-0
M. Wt: 197.209
InChI Key: YXGIHBIWDVOKEW-UHFFFAOYSA-N
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Description

Ethyl 2-(5-amino-2-fluorophenyl)acetate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of an ethyl ester group attached to a phenyl ring substituted with an amino group and a fluorine atom. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-amino-2-fluorophenyl)acetate typically involves the esterification of 2-(5-amino-2-fluorophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or amino positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted aromatic esters.

Scientific Research Applications

Ethyl 2-(5-amino-2-fluorophenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-amino-2-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of the amino and fluorine groups allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Ethyl 2-(5-amino-2-bromophenyl)acetate: Similar structure but with a bromine atom instead of fluorine.

    Ethyl 2-(5-amino-2-chlorophenyl)acetate: Contains a chlorine atom instead of fluorine.

    Ethyl 2-(5-amino-2-iodophenyl)acetate: Features an iodine atom in place of fluorine.

Uniqueness: Ethyl 2-(5-amino-2-fluorophenyl)acetate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 2-(5-amino-2-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-2-14-10(13)6-7-5-8(12)3-4-9(7)11/h3-5H,2,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGIHBIWDVOKEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(5-amino-2-fluorophenyl)acetic acid (6.13 g, 36.2 mmol) in ethanol (15 mL) was added conc. sulfuric acid (2 mL) dropwise. The reaction mixture was stirred under N2 at 80° C. for 1 hr. After the reaction mixture was cooled to RT and neutralized with aqueous Na2CO3 to pH 7-8, the aqueous solution was extracted with ethyl acetate (3×100 mL). The combined organic layer was washed with brine, dried over Na2SO4 and evaporated under vacuum to afford ethyl 2-(5-amino-2-fluorophenyl)acetate as a yellow oil which was used for the next step without further purification (6.13 g, 95%).
Quantity
6.13 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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